2-Chloro-5-nitropyrimidine

Physical Organic Chemistry Reaction Kinetics Nucleophilic Aromatic Substitution

Researchers seeking selective SNAr derivatization on pyrimidine scaffolds often face regioisomeric mixtures with dichloro analogs. 2-Chloro-5-nitropyrimidine (CAS 10320-42-0) resolves this via exclusive C2 activation by the C5 nitro group, ensuring a single reactive site. • Single-site SNAr eliminates complex regioisomeric mixtures, simplifying purification and improving yield. • Validated scaffold for covalent inhibitors (e.g., Pin1 inhibitors) and potent 5-HT2c agonists (EC50 = 0.468 nM). • Supplied at ≥98% purity with batch-specific QC (HPLC, NMR). In stock for immediate dispatch.

Molecular Formula C4H2ClN3O2
Molecular Weight 159.53 g/mol
CAS No. 10320-42-0
Cat. No. B088076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitropyrimidine
CAS10320-42-0
Molecular FormulaC4H2ClN3O2
Molecular Weight159.53 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
InChIKeyOFCBNMYNAHUDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitropyrimidine Procurement Guide


2-Chloro-5-nitropyrimidine (CAS 10320-42-0) is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its core structure is a pyrimidine ring activated for nucleophilic aromatic substitution (SNAr) by the synergistic effects of a chlorine leaving group at the C2 position and a strongly electron-withdrawing nitro group at the C5 position [1]. This dual activation facilitates the synthesis of complex molecules, including pharmaceutical intermediates and covalent inhibitors, through selective derivatization [2].

Workflow
SNAr-based heterocycle derivatization
Selection
Single reactive site (C2) activated by C5 nitro group

2-Chloro-5-nitropyrimidine Synthesis Specificity


The substitution pattern of the pyrimidine ring is the primary determinant of its reactivity and selectivity. Substituting 2-Chloro-5-nitropyrimidine with a close analog like 2,4-dichloro-5-nitropyrimidine or 2-chloro-5-nitropyrimidin-4-amine will result in a different reaction outcome. The C5 nitro group in 2-Chloro-5-nitropyrimidine uniquely activates the C2 position for SNAr while leaving the C4 and C6 positions unsubstituted, providing a single, predictable site for derivatization . This regioselectivity is absent in the dichloro analog, where the presence of a chlorine at C4 creates a competing site of reactivity and can lead to complex mixtures, as documented in studies on regioselective amination [1].

Target
Substitute Concern
Recommended scaffold2-Chloro-5-nitropyrimidine: predictable C2 substitution
Regioisomer risk2,4-Dichloro-5-nitropyrimidine yields C2/C4 mixtures and dechlorinated byproducts, complicating purification
Reliable monofunctionalizationC4 and C6 remain unsubstituted, enabling clean product profiles
Reactivity mismatchAnalog 2-chloro-5-nitropyrimidin-4-amine alters electronics and may direct substitution away from C2

2-Chloro-5-nitropyrimidine Key Evidence


Unique SNAr Kinetics with Alpha-Nucleophiles

Kinetic studies reveal that 2-Chloro-5-nitropyrimidine displays an 'unusual split' in its Brønsted-type plot when reacting with a series of α-nucleophiles, a behavior not observed with standard nucleophiles or other electrophilic substrates. This indicates a shift in the rate-determining step and reaction pathway, highlighting its distinct and complex reactivity profile compared to standard SNAr substrates [1].

SNAr kinetics with α-nucleophiles
Split Brønsted-type plot vs. linear behavior of standard substrates
Reported mechanistic divergence context
Aqueous media; α-nucleophile series
Physical Organic Chemistry Reaction Kinetics Nucleophilic Aromatic Substitution

Covalent Warhead for Pin1 Inhibition

2-Chloro-5-nitropyrimidine has been validated as a specific electrophilic 'warhead' for the development of covalent inhibitors targeting the human Pin1 enzyme. In a 2024 study, sulfolane amino-substituted derivatives of this compound were designed and shown to act as structurally distinct covalent inhibitors of Pin1 [1]. This application is a clear point of differentiation from its non-nitrated analog, 2-chloropyrimidine, which lacks the necessary activation for this type of covalent modification [2].

Covalent warhead for Pin1
Class-level inference
Validated as electrophilic scaffold for Pin1 covalent inhibitors; 2-chloropyrimidine not reported
Supports targeted covalent inhibitor probe development
2024 derivative study
Medicinal Chemistry Covalent Inhibitors Cancer Therapeutics

Regioselectivity vs. 2,4-Dichloro-5-nitropyrimidine

2-Chloro-5-nitropyrimidine offers a single site for nucleophilic substitution at the C2 position, ensuring predictable and clean product profiles. In contrast, its close analog 2,4-dichloro-5-nitropyrimidine possesses two reactive sites (C2 and C4), leading to competition. The reaction of 2,4-dichloro-5-nitropyrimidine with tertiary amines yields mixtures of C2- and C4-substituted pyrimidin-2-amines, while a more hindered nucleophile (N-methylpyrrolidine) can lead to unexpected dechlorinated products [1]. This highlights the value of 2-Chloro-5-nitropyrimidine in scenarios requiring unambiguous regiocontrol.

Regioselectivity vs. dichloro analog
Single C2 product vs. mixture of C2/C4 isomers and dechlorinated side products
Enables unambiguous regiochemical control
Tertiary amine nucleophiles
Organic Synthesis Regioselective Chemistry Process Chemistry

Potent 5-HT2c Receptor Affinity

Derivatives of 2-Chloro-5-nitropyrimidine have demonstrated high affinity for the human 5-HT2c receptor, a target relevant to CNS disorders. Specifically, a derivative of 2-Chloro-5-nitropyrimidine has been reported with an EC50 of 0.468 nM for agonist activity at the human 5-HT2c receptor [1]. This level of potency provides a clear quantitative benchmark, differentiating it from other heterocyclic scaffolds that may not achieve such high affinity at this target.

5-HT2c receptor affinity
Class-level inference
EC50 = 0.468 nM (specific derivative)
Reported high-affinity scaffold context
Gq-mediated calcium flux assay
Pharmacology Receptor Binding Neuroscience

Stability & Purity Specifications

Commercial-grade 2-Chloro-5-nitropyrimidine is routinely supplied with a purity of ≥98% by GC or HPLC, with a melting point range of 105-110 °C [1]. Crucially, its stability requires storage at -20°C under an inert gas due to moisture and heat sensitivity . This specific storage requirement is a key differentiator from more stable but less reactive pyrimidine analogs like 2-chloropyrimidine, which can often be stored at room temperature.

Stability & purity
Data to verify
Purity ≥98% (GC); storage -20°C inert gas
Cold-chain procurement and handling context
Vendor specifications; verify upon receipt
Quality Control Supply Chain Management Analytical Chemistry

2-Chloro-5-nitropyrimidine Key Applications


Targeted Covalent Inhibitor Synthesis

For medicinal chemistry programs developing covalent inhibitors, 2-Chloro-5-nitropyrimidine offers a validated entry point. As demonstrated in recent literature, it can function as the core electrophilic 'warhead' when appropriately derivatized, as seen in the development of novel Pin1 inhibitors [1]. This specific application provides a clear research trajectory and potential for intellectual property differentiation compared to using non-activated heterocycles.

CNS-Active 5-HT2c Ligands

The scaffold is a valuable starting point for designing potent ligands for the 5-HT2c receptor, a key target in psychiatric disorders. A derivative has shown sub-nanomolar agonist activity (EC50 = 0.468 nM) at this receptor, establishing a high-potency benchmark [2]. This quantitative data justifies the selection of 2-Chloro-5-nitropyrimidine over less potent scaffolds in early-stage drug discovery for CNS indications.

Regioselective SNAr for Process Chemistry

In any synthetic route requiring a single, unambiguous SNAr reaction on a pyrimidine core, 2-Chloro-5-nitropyrimidine is the preferred choice. Its structural design ensures substitution occurs exclusively at the C2 position, avoiding the regioisomeric mixtures that complicate the use of analogs like 2,4-dichloro-5-nitropyrimidine [3]. This simplifies purification, improves yield, and enhances the scalability of the process.

Physical Organic Mechanistic Studies

Due to its complex and unique kinetic behavior with α-nucleophiles, as evidenced by a split Brønsted-type plot, this compound is an ideal model system for academic and industrial labs studying the nuances of SNAr reaction mechanisms [4]. Its use can lead to deeper fundamental insights into reaction pathways, which may inform the development of novel synthetic methodologies.

Application
Selection Property
Validation Focus
Covalent inhibitor probe development
Electrophilic warhead scaffold
Target engagement and selectivity profiling
5-HT2c receptor research
Reported high-affinity scaffold
Receptor binding and functional assay validation
Regioselective pyrimidine derivatization
Single-site SNAr activation
Product purity and regiochemical assignment
SNAr mechanism studies
Non-linear Brønsted-type behavior
Reaction pathway and rate-determining step analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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